In-Depth Technical Guide: 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid (CAS 1226178-96-6)
In-Depth Technical Guide: 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid (CAS 1226178-96-6)
Executive Summary & Core Identity
In modern drug discovery and agrochemical development, the strategic rigidification of flexible scaffolds is a cornerstone of rational design. 2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid (CAS 1226178-96-6) represents a highly specialized organic building block where a classic phenylacetic acid moiety is conformationally locked via a cyclopropyl ring. This structural modification drastically alters the physicochemical and pharmacokinetic properties of downstream active pharmaceutical ingredients (APIs), making it a high-value intermediate for researchers targeting metabolic disorders, endocrine regulation, and novel crop protection agents.
Physicochemical Properties & Hazard Profile
To ensure accurate analytical tracking and safe handling, the core quantitative data and safety classifications for this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | 2-[1-(4-chlorophenyl)cyclopropyl]acetic acid | 1[1] |
| CAS Number | 1226178-96-6 | 1[1] |
| Molecular Formula | C11H11ClO2 | 2[2] |
| Molecular Weight | 210.66 g/mol | |
| SMILES String | OC(=O)CC1(CC1)C1=CC=C(Cl)C=C1 | 2[2] |
| GHS Classification | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | 1[1] |
Structural Rationale in Medicinal Chemistry
The incorporation of a cyclopropyl ring into the phenylacetic acid scaffold is a classic bioisosteric strategy. By tying the benzylic carbon into a three-membered ring, rotational degrees of freedom are drastically reduced. This serves two primary purposes:
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Target Affinity : It pre-organizes the molecule into the bioactive conformation required for binding to specific targets, such as Fatty Acid Binding Proteins (FABPs) 3[3] and 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD1)4[4].
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Metabolic Stability : The elimination of benzylic protons prevents rapid Phase I metabolism (e.g., benzylic oxidation by Cytochrome P450 enzymes).
Mechanistic rationale for cyclopropyl incorporation in drug design.
Scalable Synthetic Methodology
The synthesis of 2-[1-(4-chlorophenyl)cyclopropyl]acetic acid requires a multi-step homologation sequence. The protocol below is designed as a self-validating system, prioritizing scalability and safety by avoiding explosive reagents like diazomethane (commonly used in Arndt-Eistert homologations).
Synthetic workflow for 2-[1-(4-chlorophenyl)cyclopropyl]acetic acid.
Step 1: Cyclopropanation
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Procedure : React 4-chlorophenylacetonitrile with 1,2-dibromoethane in a biphasic mixture of 50% aqueous NaOH and a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride (TEBAC).
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Causality : The biphasic PTC system avoids the need for strictly anhydrous conditions and highly pyrophoric bases (like NaH). The high concentration of NaOH drives the double alkylation forward to close the cyclopropyl ring.
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Self-Validation (IPC) : TLC (Hexane/EtOAc) must show complete disappearance of the starting nitrile; GC-MS confirms the molecular ion of the cyclopropanated intermediate.
Step 2: Nitrile Hydrolysis
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Procedure : Reflux the resulting 1-(4-chlorophenyl)cyclopropanecarbonitrile in ethylene glycol with KOH at 150°C.
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Causality : The cyclopropyl ring creates immense steric hindrance around the nitrile carbon, making standard aqueous hydrolysis fail. Ethylene glycol provides the high boiling point necessary to overcome the activation energy barrier for hydrolyzing this sterically encumbered neopentyl-like nitrile 5[5].
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Self-Validation (IPC) : LC-MS shows the [M-H]- ion for the carboxylic acid. IR spectroscopy confirms the appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (1700 cm⁻¹).
Step 3: Reduction to Alcohol
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Procedure : Treat the carboxylic acid with Borane-THF (BH₃·THF) complex at 0°C, gradually warming to room temperature.
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Causality : BH₃ is highly chemoselective for carboxylic acids, reducing them rapidly without affecting the aryl chloride. It avoids the harsh basic workup and potential ring-opening side reactions associated with Lithium Aluminum Hydride (LiAlH₄).
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Self-Validation (IPC) : IR shows the complete disappearance of the C=O stretch and the sharpening of the O-H stretch (~3300 cm⁻¹).
Step 4: Mesylation (Activation)
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Procedure : React the alcohol with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) at 0°C.
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Causality : This converts the poor hydroxyl leaving group into a highly reactive mesylate. Et₃N acts as an acid scavenger to prevent HCl-mediated ring opening of the strained cyclopropyl group.
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Self-Validation (IPC) : ¹H NMR must show a distinct, sharp singlet at ~3.0 ppm corresponding to the newly formed -OSO₂CH₃ methyl group.
Step 5: Cyanation (Homologation)
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Procedure : Heat the mesylate with sodium cyanide (NaCN) in anhydrous DMSO at 90°C.
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Causality : The primary carbon is adjacent to a quaternary center, making SN2 displacement extremely slow due to steric bulk. DMSO, a polar aprotic solvent, leaves the cyanide anion "naked" and highly nucleophilic, while heating provides the kinetic energy to drive the substitution.
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Self-Validation (IPC) : IR spectroscopy confirms the presence of a sharp, weak C≡N stretch at ~2250 cm⁻¹.
Step 6: Final Hydrolysis
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Procedure : Reflux the homologated nitrile in a mixture of NaOH, water, and ethanol. Acidify the aqueous layer with 2M HCl to precipitate the final product.
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Causality : The homologated nitrile is less sterically hindered than the intermediate in Step 2, allowing for standard aqueous/ethanolic basic hydrolysis. Acidification protonates the carboxylate, driving the precipitation of the final free acid.
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Self-Validation (IPC) : LC-MS confirms the final mass (m/z 209.0 [M-H]-). Melting point analysis ensures polymorphic purity.
References
- NextSDS Database - Chemical Substance Information: 2-[1-(4-chlorophenyl)cyclopropyl]acetic acid (CAS 1226178-96-6).
- Sigma-Aldrich Catalog - Cyclopropyl acetic acid derivatives.
- Chem-Space Registry - Structure Info for C11H11ClO2.
- Google Patents (JP2012508692A) - Inhibitors of fatty acid binding protein (FABP).
- Google Patents (WO2005110992A1) - Amido compounds and their use as pharmaceuticals.
- Google Patents (WO2013092522A1) - Novel insecticidal aromatic amides.
Sources
- 1. nextsds.com [nextsds.com]
- 2. 2-[1-(4-chlorophenyl)cyclopropyl]acetic acid - C11H11ClO2 | CSSB00010225397 [chem-space.com]
- 3. JP2012508692A - Inhibitors of fatty acid binding protein (FABP) - Google Patents [patents.google.com]
- 4. WO2005110992A1 - Amido compounds and their use as pharmaceuticals - Google Patents [patents.google.com]
- 5. WO2013092522A1 - Novel insecticidal aromatic amides - Google Patents [patents.google.com]
